

Technical Guide: (2-Bromo-5-methoxyphenyl)methanol (CAS 150192-39-5)

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Compound of Interest

Compound Name: (2-Bromo-5-methoxyphenyl)methanol

Cat. No.: B123694

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Introduction

(2-Bromo-5-methoxyphenyl)methanol, with CAS number 150192-39-5, is a substituted benzyl alcohol derivative.^{[1][2][3]} Such compounds are recognized as valuable building blocks in organic synthesis and are of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound, based on available scientific information.

Chemical and Physical Properties

(2-Bromo-5-methoxyphenyl)methanol is a solid at room temperature with a molecular formula of $C_8H_9BrO_2$ and a molecular weight of approximately 217.06 g/mol.^{[1][2]} A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
CAS Number	150192-39-5	[1] [2] [3] [4] [5]
IUPAC Name	(2-bromo-5-methoxyphenyl)methanol	[2]
Synonyms	2-Bromo-5-methoxybenzyl alcohol	[2]
Molecular Formula	C ₈ H ₉ BrO ₂	[1] [2]
Molecular Weight	217.06 g/mol	[2]
Melting Point	49 °C	
Boiling Point	308.2 ± 27.0 °C (Predicted)	
Density	1.513 ± 0.06 g/cm ³ (Predicted)	
Purity	≥98% (Commercially available)	[1]
Storage	Room temperature, sealed in dry conditions	[1] [4]

Synthesis

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes. **(2-Bromo-5-methoxyphenyl)methanol** can be synthesized by the reduction of 2-bromo-5-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 2-bromo-5-methoxybenzaldehyde

This protocol is a representative procedure based on general methods for the reduction of substituted benzaldehydes.

Materials:

- 2-bromo-5-methoxybenzaldehyde

- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates

Procedure:

- In a round-bottom flask, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
- Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at $0\text{ }^\circ\text{C}$.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

- Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(2-Bromo-5-methoxyphenyl)methanol**.

Spectroscopic Data

Detailed experimental spectroscopic data for **(2-Bromo-5-methoxyphenyl)methanol** is not readily available in the public domain. However, based on the structure, the expected NMR signals can be predicted. For illustrative purposes, the reported ¹H and ¹³C NMR data for the structurally similar compound, 2-bromo-5-methoxyphenyl methanesulfonate, is provided in Table 2.

Table 2: ¹H and ¹³C NMR Data for 2-Bromo-5-methoxyphenyl methanesulfonate[6]

Nucleus	Chemical Shift (δ, ppm)
¹ H NMR	7.49 (d, J = 8.12 Hz, 1H), 7.02 (d, J = 2.82 Hz, 1H), 6.77 (dd, J = 2.84, 2.84 Hz, 1H), 3.81 (s, 3H), 3.26 (s, 3H)
¹³ C NMR	159.90, 146.95, 133.75, 114.98, 110.08, 105.82, 55.87, 38.86

Disclaimer: This data is for a related compound and should be used for reference only. Actual spectral data for **(2-Bromo-5-methoxyphenyl)methanol** should be obtained for confirmation.

Biological Activity and Potential Applications

There is currently a lack of specific studies on the biological activity and mechanism of action of **(2-Bromo-5-methoxyphenyl)methanol** in the scientific literature. However, the broader class of substituted benzyl alcohols has been investigated for various biological properties, including antibacterial and antifungal activities. The presence of a bromine atom and a methoxy group on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which in turn may modulate its biological activity.

Derivatives of similar brominated methoxyphenyl structures have been explored for a range of applications. For instance, 2-[[[(5-Bromo-2-methoxyphenyl)methyl]amino]propan-1-ol has been noted for its potential antimicrobial and anticancer properties.[7] This suggests that **(2-Bromo-5-methoxyphenyl)methanol** could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological potential of this specific compound.

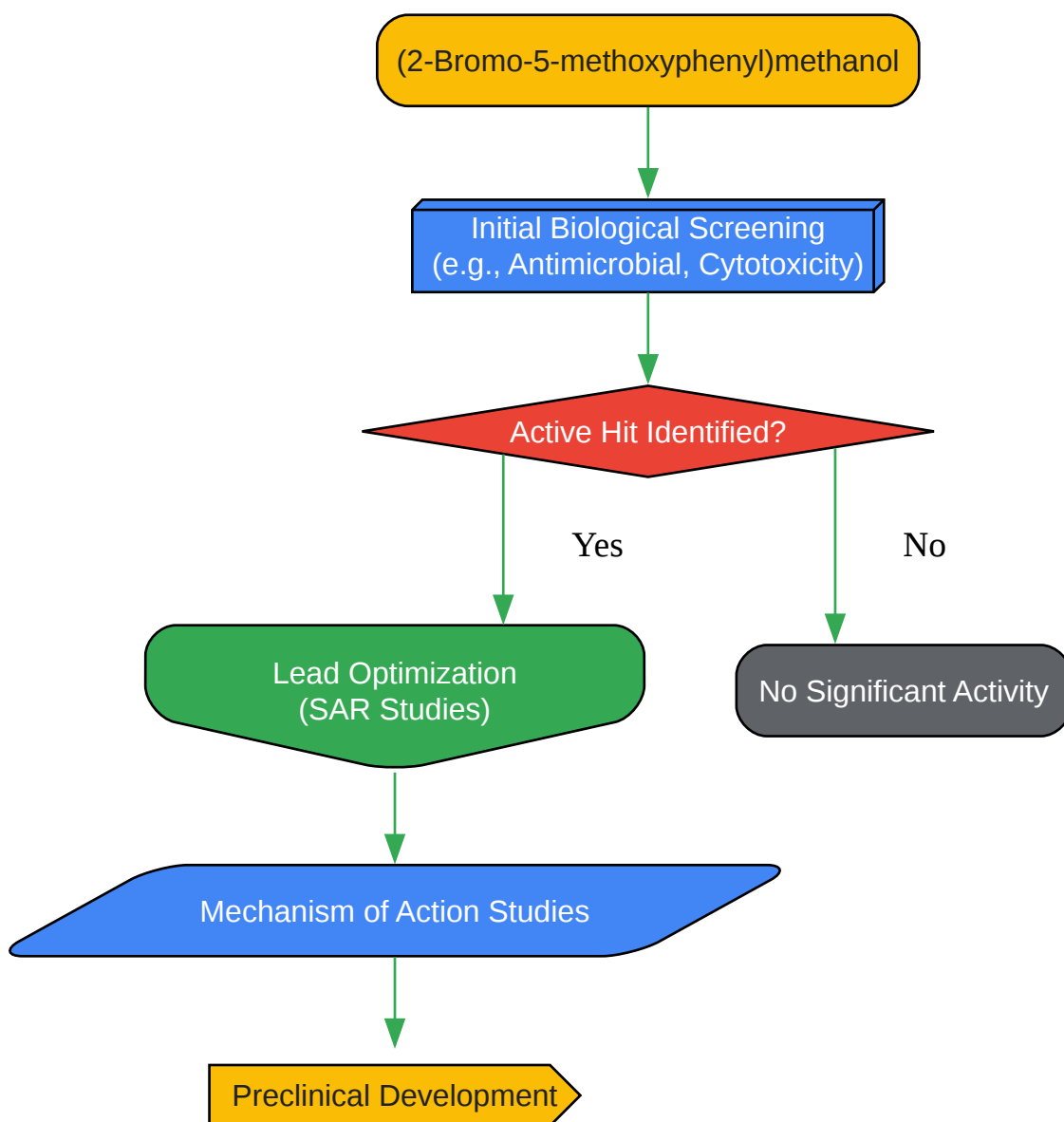
Visualizations

Due to the absence of specific information regarding the involvement of **(2-Bromo-5-methoxyphenyl)methanol** in any signaling pathways, a diagrammatic representation of a biological mechanism is not feasible at this time. However, a general workflow for its synthesis and a conceptual workflow for its potential biological evaluation are presented below.



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Caption: Synthetic workflow for **(2-Bromo-5-methoxyphenyl)methanol**.



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Caption: Conceptual workflow for biological evaluation.

Conclusion

(2-Bromo-5-methoxyphenyl)methanol is a readily synthesizable organic compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently limited, its structural features suggest that it warrants further investigation. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Researchers are encouraged to

perform detailed spectroscopic analysis and biological screening to fully elucidate the characteristics and potential of this compound.

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